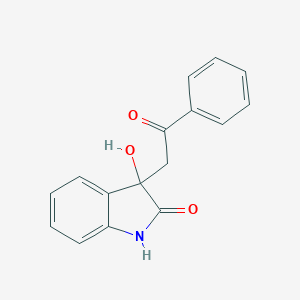

3-Hydroxy-3-phenacyloxindole

Descripción general

Descripción

3-Hydroxy-3-phenacyloxindole, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169512. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that HPO analogues exhibit potent inhibitory activity against monoamine oxidase A (MAO-A), making them potential candidates for antidepressant therapies. In a study by Tripathi et al., several HPO derivatives were synthesized and evaluated for their MAO-A inhibitory properties, revealing that certain compounds displayed significant selectivity and potency (IC50 values as low as 0.009 µM) .

Anticonvulsant Properties

The structural similarities of HPO to known anticonvulsants suggest its potential in managing seizure disorders. Studies have shown that HPO analogues can modulate pathways involved in seizure activity, indicating their therapeutic relevance in epilepsy .

Neurodegenerative Diseases

HPO's dual inhibition of FAAH (fatty acid amide hydrolase) and cholinesterases positions it as a promising candidate for treating Alzheimer's disease. The ability to inhibit these enzymes suggests that HPO derivatives could enhance endocannabinoid signaling and improve cholinergic transmission, both vital in neurodegenerative conditions .

Enzyme Inhibition Studies

HPO has been extensively studied for its interaction with various enzymes:

- Monoamine Oxidase (MAO) Inhibition : HPO analogues have been developed as selective inhibitors of MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition is crucial for developing antidepressants .

- Cholinesterase Inhibition : Research indicates that HPO derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play significant roles in neurotransmission and are implicated in Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of HPO typically involves reactions between indolin-2-ones and α-substituted ketones, yielding derivatives with varying biological activities. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the phenacyl group, which significantly influence the potency against targeted enzymes .

Industrial Applications

Beyond its medicinal applications, HPO is also utilized in the production of dyes and pigments due to its distinctive chemical properties. Its role as an intermediate in organic synthesis further emphasizes its versatility across different chemical industries .

Case Studies

Análisis De Reacciones Químicas

1.1. Base-Mediated Coupling with Indolin-2-ones and α-Substituted Ketones

A landmark method involves reacting N-protected indolin-2-ones (e.g., 1a ) with α-tosyloxyacetophenones (e.g., 2a ) in tetrahydrofuran (THF) using Cs₂CO₃ as a base at 0°C. This protocol achieves 3-hydroxy-3-phenacyloxindole derivatives in yields up to 93% (Table 1) .

| Substrate (Indolin-2-one) | α-Substituted Ketone | Product | Yield (%) |

|---|---|---|---|

| N-Ac-indolin-2-one (1a ) | 4-Me-C₆H₄-CO-Ts (2a ) | 3a | 93 |

| N-Boc-indolin-2-one (1c ) | 4-Cl-C₆H₄-CO-Ts (2d ) | 3q | 84 |

| N-Cbz-indolin-2-one (1d ) | 4-NO₂-C₆H₄-CO-Ts (2h ) | 3r | 90 |

The reaction proceeds via an SN2 mechanism , forming a 3-substituted oxindole intermediate that undergoes hydroxylation upon exposure to molecular oxygen (Scheme 1) .

2.1. Oxidation

The hydroxy group undergoes oxidation to form a carbonyl moiety. For example, treatment with KMnO₄ converts 3a into a ketone derivative .

2.2. Reduction

Reduction with NaBH₄ selectively reduces the phenacyl group to a secondary alcohol, while LiAlH₄ produces amine derivatives .

2.3. Nucleophilic Substitution

The phenacyl group participates in nucleophilic substitution with amines or thiols. For instance, reaction with benzylamine replaces the tosyloxy group with a benzylamino moiety .

Reaction Mechanism Insights

Control experiments and mass spectrometry reveal a two-step pathway (Scheme 2) :

- SN2 Displacement : The base deprotonates indolin-2-one, enabling nucleophilic attack on α-tosyloxyacetophenone.

- Hydroxylation : The intermediate reacts with atmospheric oxygen, forming a hydroperoxide that collapses to the final hydroxy product.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Coupling | THF, Cs₂CO₃, 0°C | 42–93% | Broad substrate scope | Requires inert atmosphere |

| Microwave Synthesis | Dioxane, MW, 2–3 min | 60–80% | Rapid, high efficiency | Limited to isatin derivatives |

Stability and Side Reactions

Under acidic conditions, This compound undergoes dehydration to form alkene derivatives, which can be hydrogenated to saturated analogs .

This compound’s reactivity highlights its utility in synthesizing pharmacologically relevant oxindole derivatives. Future studies may explore enantioselective variants and catalytic systems to enhance efficiency .

Propiedades

IUPAC Name |

3-hydroxy-3-phenacyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOYMYKQUHGHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967754 | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52552-33-7, 88730-73-8, 5322-12-3 | |

| Record name | 3-Hydroxy-3-phenacyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.